4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route includes the following steps:
Condensation Reaction: The aldehyde (4-nitrobenzaldehyde) reacts with the amine (4-methylaniline) in the presence of a suitable solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete reaction.
Formation of Schiff Base: The product formed is a Schiff base, which is then purified by recrystallization from ethanol to obtain the desired compound as a solid.
Chemical Reactions Analysis
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and carboxylate derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.
Common reagents used in these reactions include oxidizing agents (potassium permanganate), reducing agents (sodium borohydride), and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic and electronic properties.
Biology: The compound’s Schiff base structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate involves its interaction with molecular targets through its Schiff base structure. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can lead to inhibition of enzyme activity or alteration of protein function, contributing to its potential biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate include other Schiff bases with varying substituents on the aromatic rings. Some examples are:
4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate: This compound has a methoxy group instead of a methyl group, which can influence its electronic properties and reactivity.
2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol: This compound has a similar structure but with a hydroxyl group, affecting its solubility and interaction with biological molecules.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C25H18N2O4 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
[4-[(4-methylphenyl)iminomethyl]-2-nitrophenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H18N2O4/c1-17-9-12-20(13-10-17)26-16-18-11-14-24(23(15-18)27(29)30)31-25(28)22-8-4-6-19-5-2-3-7-21(19)22/h2-16H,1H3 |
InChI Key |
YVTIKSHGSUFBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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